Cas no 1284067-82-8 (1-cyclopropylpiperidin-3-ol)

1-cyclopropylpiperidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-CYCLOPROPYLPIPERIDIN-3-OL
- 3-Piperidinol, 1-cyclopropyl-
- 1-cyclopropylpiperidin-3-ol
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- インチ: 1S/C8H15NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7-8,10H,1-6H2
- InChIKey: YTZVWPNXEISNHO-UHFFFAOYSA-N
- SMILES: OC1CCCN(C1)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- トポロジー分子極性表面積: 23.5
- XLogP3: 0.7
1-cyclopropylpiperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100127-1G |
1-cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 1g |
¥ 6,078.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100127-250MG |
1-cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 250MG |
¥ 2,435.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100127-500MG |
1-cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 500MG |
¥ 4,052.00 | 2023-04-06 | |
Aaron | AR028AA0-50mg |
1-Cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 50mg |
$340.00 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564163-250mg |
1-Cyclopropylpiperidin-3-ol |
1284067-82-8 | 98% | 250mg |
¥7507.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564163-100mg |
1-Cyclopropylpiperidin-3-ol |
1284067-82-8 | 98% | 100mg |
¥5001.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100127-5G |
1-cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 5g |
¥ 18,235.00 | 2023-04-06 | |
Aaron | AR028AA0-100mg |
1-Cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 100mg |
$496.00 | 2025-02-15 | |
Aaron | AR028AA0-250mg |
1-Cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 250mg |
$695.00 | 2025-02-15 | |
Aaron | AR028AA0-10g |
1-cyclopropylpiperidin-3-ol |
1284067-82-8 | 95% | 10g |
$5850.00 | 2023-12-16 |
1-cyclopropylpiperidin-3-ol 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1-cyclopropylpiperidin-3-olに関する追加情報
Introduction to 1-Cyclopropylpiperidin-3-ol (CAS No. 1284067-82-8)
1-Cyclopropylpiperidin-3-ol (CAS No. 1284067-82-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and piperidine moieties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-cyclopropylpiperidin-3-ol consists of a cyclopropyl group attached to a piperidine ring, with a hydroxyl group at the 3-position. This specific arrangement imparts unique physical and chemical properties to the molecule, making it an attractive candidate for further investigation. The cyclopropyl group, known for its strain energy and conformational rigidity, can influence the compound's biological activity and pharmacokinetic properties. Meanwhile, the piperidine ring, a common structural element in many bioactive molecules, provides a scaffold that can be readily modified to optimize potency and selectivity.
Recent studies have highlighted the potential of 1-cyclopropylpiperidin-3-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 1-cyclopropylpiperidin-3-ol could be a valuable lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic effects, 1-cyclopropylpiperidin-3-ol has also shown promise in neurodegenerative disorders. A study conducted by researchers at the University of California, San Francisco, found that certain derivatives of this compound can modulate neurotransmitter systems involved in neuroprotection and neuroregeneration. This opens up new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-cyclopropylpiperidin-3-ol have been extensively studied to ensure its suitability for drug development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.
In terms of synthetic accessibility, 1-cyclopropylpiperidin-3-ol can be synthesized through various routes, including catalytic hydrogenation and organometallic reactions. These methods allow for efficient and scalable production, which is crucial for advancing the compound from the laboratory to clinical trials.
The safety profile of 1-cyclopropylpiperidin-3-ol has been evaluated in preclinical studies using animal models. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, further research is needed to fully understand its long-term safety and efficacy in human subjects.
In conclusion, 1-cyclopropylpiperidin-3-ol (CAS No. 1284067-82-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and promising biological activities make it an exciting candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.
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